molecular formula C8H9BrN2O3 B185915 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid CAS No. 187480-17-7

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

Cat. No. B185915
CAS RN: 187480-17-7
M. Wt: 261.07 g/mol
InChI Key: KCUTXWXZBFIPBB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid, also known as 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid, is a compound with the molecular formula C8H9BrN2O3 . It has a molecular weight of 261.08 .


Synthesis Analysis

An efficient synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described in a paper . The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . The reaction of 12 and methyl 2, 6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (THF) and CH2Cl2 provided the 2-methoxypyridine-3-carboxylic esters . After methoxylation of methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate and successive oxidation of the 6-benzenethio moiety, nucleophilic substitution of the sulfoxide derivative with methylamine gave the 6-methylamino derivative . Finally, bromination of 8 and alkaline hydrolysis produced the desired product in an overall yield of 67% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) . The average mass of the molecule is 261.073 Da .


Physical And Chemical Properties Analysis

The melting point of this compound is between 207 - 209°C . The compound is a solid .

Scientific Research Applications

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid has been used in a number of scientific research applications. It has been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as a substrate in organic synthesis, as a catalyst in biochemical reactions, and as a tool to study the structure and function of proteins. This compound has also been used in the synthesis of other compounds, such as the drug amitriptyline.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid in laboratory experiments is its versatility. This compound can be used as an inhibitor of certain enzymes, as a substrate in organic synthesis, and as a catalyst in biochemical reactions. Furthermore, this compound has been found to interact with certain proteins, and this interaction may play a role in its mechanism of action. The main limitation of using this compound in laboratory experiments is its instability. This compound is sensitive to light and heat, and it can decompose in the presence of air.

Future Directions

There are a number of potential future directions for 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid. One potential direction is the development of new drugs that utilize this compound as an active ingredient. This compound could also be used in the development of new organic synthesis methods and biochemical reactions. Furthermore, this compound could be used to study the structure and function of proteins, and to explore its potential role in the regulation of certain physiological processes. Finally, this compound could be used to develop new methods for the detection and quantification of certain compounds.

Synthesis Methods

The synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is relatively straightforward and involves the reaction of 5-bromo-2-methoxynicotinic acid (5-Br-2-MeONA) with methylamine. The reaction is typically performed in an aqueous medium, with the use of a base such as potassium hydroxide. The reaction is typically carried out at a temperature of approximately 80°C, and the reaction is complete after approximately two hours. The product is then isolated by filtration and purified by recrystallization.

Safety and Hazards

The safety information for 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUTXWXZBFIPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=N1)OC)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444465
Record name 5-bromo-2-methoxy-6-(methylamino)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187480-17-7
Record name 5-bromo-2-methoxy-6-(methylamino)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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